molecular formula C16H12BrNO2S B11433592 (2Z)-2-(5-bromo-2-methoxybenzylidene)-2H-1,4-benzothiazin-3(4H)-one

(2Z)-2-(5-bromo-2-methoxybenzylidene)-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B11433592
M. Wt: 362.2 g/mol
InChI Key: CIZRUWKDXRYISN-DHDCSXOGSA-N
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Description

(2Z)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is a synthetic organic compound that belongs to the class of benzothiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 2-aminothiophenol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazines depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology

In biological research, it is studied for its potential antimicrobial, antifungal, and anticancer activities.

Medicine

The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry

In the industrial sector, it may be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of benzothiazine derivatives.

    5-Bromo-2-methoxybenzaldehyde: A key starting material for the synthesis of the target compound.

    3,4-Dihydro-2H-1,4-benzothiazine: A core structure shared with the target compound.

Uniqueness

(2Z)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C16H12BrNO2S

Molecular Weight

362.2 g/mol

IUPAC Name

(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C16H12BrNO2S/c1-20-13-7-6-11(17)8-10(13)9-15-16(19)18-12-4-2-3-5-14(12)21-15/h2-9H,1H3,(H,18,19)/b15-9-

InChI Key

CIZRUWKDXRYISN-DHDCSXOGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)NC3=CC=CC=C3S2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)NC3=CC=CC=C3S2

Origin of Product

United States

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